![molecular formula C14H10Cl2O2 B1332574 2-(Benzyloxy)-3,5-dichlorobenzaldehyde CAS No. 40359-57-7](/img/structure/B1332574.png)
2-(Benzyloxy)-3,5-dichlorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the direct synthesis of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde is not described, related compounds and methodologies can provide insight. For instance, the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through oxidative aminocarbonylation of 2-prop-2-ynyloxyanilines indicates the potential for palladium-catalyzed reactions to construct similar molecular frameworks . Additionally, the preparation of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles from 2-styrylchromones and hydrazine hydrate suggests that benzyloxy-substituted phenols can be key intermediates in multistep synthetic routes .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, has been elucidated using X-ray diffraction analysis, which provides detailed information on the stereochemistry and conformation of the molecules . Similarly, the electron-diffraction study of 2-chlorobenzaldehyde offers insights into the conformational preferences of the benzaldehyde core, which could be extrapolated to the dichlorobenzaldehyde derivative .
Chemical Reactions Analysis
The reactivity of benzyloxy-substituted compounds is highlighted in several papers. For example, 1-(Benzyloxy)-1,2,3-triazole undergoes directed lithiation, allowing for the introduction of various substituents at the 5-position, which demonstrates the versatility of benzyloxy groups in organic synthesis . The reactivity of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane to form tetrahydropyridine derivatives also indicates the potential for 2-(Benzyloxy)-3,5-dichlorobenzaldehyde to participate in similar condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde can be inferred from related compounds. For instance, the presence of chlorine substituents is known to influence the electron density and reactivity of the benzene ring, as seen in the study of 2,3-dichloro-3',4'-dihydroxybiphenyl . The benzyloxy group is likely to affect the solubility and may participate in hydrogen bonding, as observed in the crystal structure of related molecules .
Scientific Research Applications
Chemical Synthesis and Reactions :
- Poon and Dudley (2006) described the use of 2-Benzyloxy-1-methylpyridinium triflate, a stable organic salt, in converting alcohols into benzyl ethers upon warming, showcasing its utility in chemical synthesis (Poon & Dudley, 2006).
- Uhlmann et al. (2018) synthesized a series of derivatives using 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrating its use in creating anti-tubercular scaffolds (Uhlmann et al., 2018).
Pharmacological and Biological Applications :
- Lin et al. (2005) investigated benzyloxybenzaldehyde derivatives for their anticancer activity against HL-60 cells, indicating their potential in cancer research (Lin et al., 2005).
- Swain et al. (1995) described the synthesis and evaluation of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane NK1 antagonists, highlighting their relevance in neurokinin research (Swain et al., 1995).
Material Science and Chemistry :
- Perozo-Rondón et al. (2006) discussed the use of benzaldehyde derivatives, including 2,4-dichlorobenzaldehyde, in catalysis for the preparation of dihydropyridines, relevant in material science (Perozo-Rondón et al., 2006).
- Catalano and Parodi (1997) explored the reversible binding of dendrimer-containing Ir(CO)Cl(PPh2R)2 complexes to C60, where 3,5-bis(benzyloxy)benzyl was used, signifying its role in novel material synthesis (Catalano & Parodi, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes or receptors involved in various biochemical processes .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(Benzyloxy)-3,5-dichlorobenzaldehyde might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that the compound’s benzylic position could potentially undergo oxidation and reduction reactions , which could influence various metabolic pathways.
Pharmacokinetics
Similar compounds have been known to undergo various transformations, such as oxidative addition and transmetalation , which could potentially affect their bioavailability.
Result of Action
Based on the potential reactions it could undergo, it might lead to the formation of new compounds or intermediates that could have various effects on cellular functions .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde could be influenced by various environmental factors. For instance, the presence of certain catalysts could enhance its reactivity . Additionally, factors such as pH, temperature, and the presence of other compounds could also affect its stability and efficacy.
properties
IUPAC Name |
3,5-dichloro-2-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHXNUFLDZNGBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363153 |
Source
|
Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40359-57-7 |
Source
|
Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.